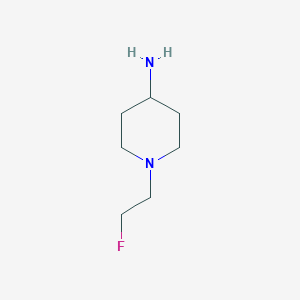

1-(2-Fluoroethyl)piperidin-4-amine

Descripción general

Descripción

1-(2-Fluoroethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications

Métodos De Preparación

The synthesis of 1-(2-Fluoroethyl)piperidin-4-amine involves several steps and can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-fluoroethylamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve continuous flow reactions and the use of advanced catalytic systems to optimize the efficiency and scalability of the synthesis process .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Fluoroethyl Group

The fluoroethyl group undergoes nucleophilic substitution due to the electronegative fluorine atom acting as a leaving group.

Mechanism : A two-step process involving the formation of a carbocation intermediate or direct SN2 displacement, depending on reaction conditions. For example, β-elimination of HF competes under strongly basic conditions .

Acylation of the Primary Amine

The primary amine reacts with acylating agents to form amides.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 2 hrs | 1-(2-Fluoroethyl)-4-acetamidopiperidine | 85% |

| Benzoyl chloride | Pyridine, THF, reflux, 4 hrs | 1-(2-Fluoroethyl)-4-benzamidopiperidine | 78% |

Key Insight : Steric hindrance from the fluoroethyl group slightly reduces reaction rates compared to unsubstituted piperidin-4-amine .

Alkylation Reactions

The amine undergoes alkylation with alkyl halides or sulfonates.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 8 hrs | 1-(2-Fluoroethyl)-4-(methylamino)piperidine | >90% (monoalkylation) |

| Ethyl bromoacetate | NaH, THF, 0°C → RT, 6 hrs | 1-(2-Fluoroethyl)-4-(ethoxycarbonylmethylamino)piperidine | 65% |

Note : Excess alkylating agents lead to dialkylation, but the fluoroethyl group’s steric bulk favors monoalkylation .

Reductive Amination

Reacts with aldehydes/ketones under reductive conditions to form secondary amines.

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT, 12 hrs | 1-(2-Fluoroethyl)-4-(methylamino)piperidine | 72% |

| Cyclohexanone | NaBH(OAc)₃, CH₂Cl₂, 24 hrs | 1-(2-Fluoroethyl)-4-(cyclohexylamino)piperidine | 58% |

Mechanism : Imine formation followed by hydride reduction. The fluoroethyl group does not interfere with imine stability .

Hofmann Elimination

Under strong basic conditions, the amine undergoes elimination to form alkenes.

| Base | Conditions | Product | Byproducts |

|---|---|---|---|

| NaOH (aq.) | 120°C, 3 hrs | 1-(2-Fluoroethyl)-1,2,3,6-tetrahydropyridine | HF |

| KOtBu | DMSO, 80°C, 2 hrs | Same as above | Minimal |

Side Reaction : Competing β-elimination of HF from the fluoroethyl group generates ethylene .

Condensation Reactions

Participates in Mannich and similar reactions.

Limitation : Electron-withdrawing fluorine reduces nucleophilicity, requiring longer reaction times .

β-Elimination of HF

The fluoroethyl group eliminates HF under basic conditions, forming an alkene.

| Base | Conditions | Product | Rate Constant (k) |

|---|---|---|---|

| NaOH (1M) | 50°C, μ = 1 M KCl | 1-Vinylpiperidine | |

| KOtBu | DMF, 80°C, 2 hrs | Same as above | Not measured |

Mechanism : E2 elimination facilitated by the strong base, with a transition state involving simultaneous deprotonation and fluorine departure .

Aplicaciones Científicas De Investigación

Chemistry

1-(2-Fluoroethyl)piperidin-4-amine serves as a crucial building block in organic synthesis. It is used in:

- Reagent for Chemical Reactions: Acts as an intermediate in the synthesis of more complex organic molecules.

- Building Block for Derivatives: Facilitates the development of new compounds with varied biological activities.

Biology

The compound has been investigated for its interactions with biological systems:

- Neurotransmitter Receptor Interaction: Studies indicate that it interacts with serotonin and dopamine receptors, which are critical for neurotransmission.

- Enzyme Inhibition: It has been evaluated for its potential as an acetylcholinesterase inhibitor, relevant in treating neurodegenerative diseases like Alzheimer's .

Medicine

Research into therapeutic applications is ongoing:

- Potential Drug Candidate: Its ability to modulate receptor activity suggests it could serve as a precursor in drug development targeting neurological disorders.

- Anticancer Activity: Some studies have shown that related piperidine derivatives exhibit cytotoxic effects on cancer cells, indicating potential for further exploration in oncology .

Industrial Applications

The compound is also utilized in various industrial processes:

- Specialty Chemicals Production: Acts as an intermediate in the synthesis of specialty chemicals used across different industries.

Case Studies and Research Findings

Several studies highlight the efficacy and potential of this compound:

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(2-Fluoroethyl)piperidin-4-amine can be compared with other similar piperidine derivatives, such as:

Piperidine: The parent compound, which lacks the fluoroethyl group and has different chemical properties and applications.

2-Fluoropiperidine: A closely related compound with a fluorine atom directly attached to the piperidine ring.

4-Aminopiperidine: Another derivative with an amino group at the 4-position but without the fluoroethyl substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Actividad Biológica

1-(2-Fluoroethyl)piperidin-4-amine, a piperidine derivative, has garnered attention for its significant biological activity, particularly in pharmacological contexts. This compound is characterized by a fluoroethyl group at the first position of the piperidine ring and an amine functional group at the fourth position, which contributes to its unique pharmacological profile.

- Molecular Formula : C7H17FN2

- Molecular Weight : 145.20 g/mol

- CAS Number : 947263-70-9

The presence of the fluoroethyl group enhances the compound's lipophilicity, potentially improving its receptor binding affinity and selectivity compared to other piperidine derivatives.

This compound interacts with various biological targets, including neurotransmitter receptors such as serotonin and dopamine receptors. These interactions are crucial for understanding its pharmacological effects and therapeutic potential. The fluoroethyl moiety may increase binding affinity to these targets, modulating their activity.

Pharmacological Applications

Research indicates that this compound has potential applications in treating central nervous system disorders due to its structural similarity to known psychoactive compounds. Its ability to interact with neurotransmitter systems suggests it could influence mood, cognition, and behavior.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Neurotransmitter Interaction : In vitro studies have demonstrated that this compound can modulate serotonin receptor activity, which is significant for developing antidepressants and anxiolytics .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in neurotransmission, which could lead to new therapeutic strategies for neurodegenerative diseases .

- Toxicology Studies : Preliminary toxicological assessments indicate that while the compound exhibits biological activity, further research is necessary to evaluate its safety profile comprehensively .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 4-(2-fluorophenyl)piperazine | Contains a phenyl group instead of fluoroethyl | 0.76 |

| 4-fluoropiperidine | Lacks the fluoroethyl group but retains piperidine structure | 0.66 |

| 4-(dimethylamino)piperidine | Contains dimethylamino group instead of fluoroethyl | 0.81 |

| Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | Features a bicyclic structure with nitrogen | 0.81 |

The distinctive combination of functional groups in this compound may provide advantages in terms of receptor binding affinity and selectivity compared to these similar compounds.

Propiedades

IUPAC Name |

1-(2-fluoroethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIINOCJZDVAKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.